molecular formula C10H20O2 B6644633 8-(Oxiran-2-yl)octan-1-ol

8-(Oxiran-2-yl)octan-1-ol

Cat. No.: B6644633
M. Wt: 172.26 g/mol
InChI Key: ATKIKCFIUFQCNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Oxiran-2-yl)octan-1-ol is a chemical compound that belongs to the class of epoxides. It is also known as 1-Octanol, 8-((oxiran-2-yl)methoxy)- or 8-(2,3-epoxypropyloctyl) alcohol. This compound has been widely used in scientific research due to its unique properties and applications.

Scientific Research Applications

Synthesis and Chemistry of Related Compounds

  • Studies have explored the synthesis and chemical properties of compounds similar to 8-(Oxiran-2-yl)octan-1-ol. For example, the synthesis of sesquibicyclo[2.2.2]octene and a tetradecacyclic-caged sesquibicyclo[2.2.2]octene, involving the creation of oxirane structures, highlights the chemical versatility of such compounds (Marchand et al., 1998).

Electrophilic Additions and Reactions

  • Research into the electrophilic additions and reactions of compounds structurally similar to this compound is ongoing. For instance, the study of regioselective electrophilic additions to bicyclo[2.2.n]alk-2-enes controlled by remote epoxide functions provides insights into how the structure and functional groups of these compounds influence their reactivity (Claret et al., 1987).

Role in Metabolic Activation and Oxidation

  • The role of similar compounds in metabolic activation has been studied, such as the conversion of 1-octene to a reactive intermediate, 1-octen-3-one, providing an alternative pathway to epoxidation. This research is significant for understanding the metabolic processes involving such structures (White et al., 1986).

Application in Catalysis

  • There's ongoing research into the application of structurally related compounds in catalysis. A study on a copper complex bearing a TEMPO moiety as a catalyst for the aerobic oxidation of primary alcohols, for example, demonstrates the potential of these compounds in facilitating chemical reactions (Lu et al., 2008).

Properties

IUPAC Name

8-(oxiran-2-yl)octan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c11-8-6-4-2-1-3-5-7-10-9-12-10/h10-11H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKIKCFIUFQCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(Oxiran-2-yl)octan-1-ol
Reactant of Route 2
Reactant of Route 2
8-(Oxiran-2-yl)octan-1-ol
Reactant of Route 3
Reactant of Route 3
8-(Oxiran-2-yl)octan-1-ol
Reactant of Route 4
8-(Oxiran-2-yl)octan-1-ol
Reactant of Route 5
8-(Oxiran-2-yl)octan-1-ol
Reactant of Route 6
Reactant of Route 6
8-(Oxiran-2-yl)octan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.